p-Coumaraldehyde

Catalog No.
S598444
CAS No.
20711-53-9
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Coumaraldehyde

CAS Number

20711-53-9

Product Name

p-Coumaraldehyde

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enal

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+

InChI Key

CJXMVKYNVIGQBS-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC=O)O

Synonyms

hydroxycinnamaldehyde, p-coumaraldehyde, p-hydroxycinnamaldehyde

Canonical SMILES

C1=CC(=CC=C1C=CC=O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)O

The exact mass of the compound p-Coumaraldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Coumaraldehyde (CAS: 20711-53-9), also known as 4-hydroxycinnamaldehyde, is a fundamental phenylpropanoid intermediate and the direct precursor to p-coumaryl alcohol in the monolignol biosynthesis pathway. Characterized by a phenolic hydroxyl group and an α,β-unsaturated aldehyde, it serves as the exclusive biological building block for p-hydroxyphenyl (H) lignin [1]. In industrial and laboratory procurement, it is primarily sourced as a highly specific reference standard for enzymatic assays (such as CAD and CCR kinetics), a precursor for synthesizing pure H-lignin model systems, and a rigid monomer for bio-based polymers. Unlike its heavily methoxylated analogs, p-coumaraldehyde offers distinct thermal stability and targeted antibacterial properties, making it an essential, non-substitutable compound for specialized materials science and metabolic engineering workflows [2].

Substituting p-coumaraldehyde with more common in-class analogs like coniferaldehyde (one methoxy group) or sinapaldehyde (two methoxy groups) fundamentally alters both process chemistry and assay accuracy. In biocatalytic workflows, enzymes such as cinnamyl alcohol dehydrogenase (CAD) exhibit drastically different binding affinities and maximum velocities depending on the methoxylation state, meaning analog substitution will invalidate kinetic models of H-lignin biosynthesis [1]. In materials science and thermal processing, the lack of a labile O-methyl group on the aromatic ring of p-coumaraldehyde prevents the early-onset radical chain decomposition that plagues coniferaldehyde at high temperatures [2]. Consequently, utilizing a generic hydroxycinnamaldehyde in place of p-coumaraldehyde compromises polymer thermal stability and skews metabolic pathway quantification.

Thermal Stability and Decomposition Pathway in Polymer Processing

In high-temperature processing and pyrolysis, the structural differences between hydroxycinnamaldehydes dictate their degradation mechanisms. Micropyrolysis studies demonstrate that p-coumaraldehyde decomposes via a concerted decarbonylation reaction in the condensed phase starting at 873 K, with virtually no radical chemistry contribution. In contrast, coniferaldehyde undergoes homolysis of its O-methyl bond, initiating a destructive radical chain mechanism at a significantly lower temperature of 773 K [1].

Evidence DimensionThermal decomposition onset and mechanism
Target Compound DataDecomposition onset at 873 K via non-radical concerted decarbonylation
Comparator Or BaselineConiferaldehyde (Decomposition onset at 773 K via radical chain mechanism)
Quantified Difference100 K higher thermal stability onset and complete avoidance of early radical propagation
ConditionsMicropyrolysis reactor equipped with GC × GC-FID/TOF-MS (773–1123 K)

Crucial for selecting monomers in the synthesis of high-temperature bio-based resins, as p-coumaraldehyde prevents premature radical-induced polymer degradation during thermal processing.

Enzymatic Kinetics for Lignin Biosynthesis Assays

When used as a substrate for cinnamyl alcohol dehydrogenase (CAD) in monolignol pathway modeling, p-coumaraldehyde exhibits distinct kinetic parameters compared to G-lignin precursors. Assays using wheat TaCAD1 reveal that p-coumaraldehyde has a Vmax of 159.92 nkat/mg and a Km of 27.16 µM. In direct comparison, coniferaldehyde demonstrates a much higher Vmax of 458.83 nkat/mg and a lower Km of 21.94 µM [1].

Evidence DimensionMaximum catalytic velocity (Vmax) for CAD enzyme
Target Compound Data159.92 nkat/mg
Comparator Or BaselineConiferaldehyde (458.83 nkat/mg)
Quantified Difference2.8-fold lower Vmax for p-coumaraldehyde
ConditionsIn vitro CAD enzyme kinetic assay using recombinant TaCAD1 monitored at OD340

Forces researchers to procure exact p-coumaraldehyde standards for H-lignin pathway quantification, as using coniferaldehyde will artificially inflate catalytic efficiency metrics.

Targeted Antibacterial Potency in Bioactive Formulations

Within the hydroxycinnamaldehyde class, the presence and absence of methoxy groups shift the antimicrobial profile between antibacterial and antifungal dominance. Comparative evaluations show that p-coumaraldehyde is the most potent antibacterial compound in the class, achieving a Minimum Inhibitory Concentration (MIC) of 2.0 mM against targeted bacterial strains. Conversely, coniferaldehyde is optimized for antifungal activity (MIC 1.2 mM) but is less effective as a primary antibacterial baseline[1].

Evidence DimensionAntibacterial Minimum Inhibitory Concentration (MIC)
Target Compound DataMIC = 2.0 mM (Most potent antibacterial in class)
Comparator Or BaselineConiferaldehyde (Most potent antifungal, but lower antibacterial priority)
Quantified DifferenceDivergent antimicrobial specificity driven by methoxylation state
ConditionsIn vitro antimicrobial growth inhibition assays

Guides the procurement of active pharmaceutical ingredients or bio-preservatives where specific bacterial inhibition is required over broad-spectrum or fungal-dominant activity.

Precursor for High-Thermal-Stability Bio-Polymers

Due to its lack of a labile O-methyl group and its ability to resist radical chain decomposition up to 873 K, p-coumaraldehyde is the preferred monomer for synthesizing advanced bio-based thermoplastics and thermosets that require high-temperature processing without premature degradation[1].

Reference Standard for H-Lignin Biosynthesis Assays

Because its enzymatic conversion rates (e.g., CAD Vmax of 159.92 nkat/mg) differ significantly from G- and S-lignin precursors, p-coumaraldehyde is strictly required as a reference standard in metabolic engineering and plant biology to accurately quantify p-hydroxyphenyl (H) lignin pathway fluxes [2].

Development of Targeted Antibacterial Formulations

Leveraging its status as the most potent antibacterial agent among hydroxycinnamaldehydes (MIC 2.0 mM), it is highly suited for procurement in the formulation of bio-based preservatives and agricultural antibacterial treatments where fungal inhibition is a secondary concern [3].

Physical Description

Solid

XLogP3

1.8

Melting Point

140°C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-hydroxycinnamaldehyde

Dates

Last modified: 08-15-2023

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